

6-Carboxy-JF5252: A Technical Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Carboxy-JF5252

Cat. No.: B12371343

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties, applications, and experimental considerations for the fluorescent dye **6-Carboxy-JF5252**. This fluorophore, a derivative of the Janelia Fluor series, is a valuable tool for high-resolution cellular imaging and quantitative biochemical assays.

Core Photophysical Properties

6-Carboxy-JF5252 is a bright and photostable yellow fluorescent dye. Its key spectral characteristics make it well-suited for a variety of fluorescence-based techniques. The addition of a 6-carboxy group allows for straightforward conjugation to primary amines on proteins, antibodies, and amine-modified oligonucleotides. The core optical properties are largely determined by the parent JF525 fluorophore.

Property	Value	Reference
Maximum Excitation Wavelength (λ_{ex})	525 nm	[1][2][3][4]
Maximum Emission Wavelength (λ_{em})	549 nm	[1][2][3][4]
Molar Extinction Coefficient (ϵ)	122,000 M ⁻¹ cm ⁻¹	[1][2][3]
Quantum Yield (Φ)	0.91	[1][2][3]
Closest Laser Line	488 nm	[2][3]

Experimental Protocols

Antibody Conjugation

A common application of **6-Carboxy-JF5252** is the labeling of antibodies for immunofluorescence applications. The following is a general protocol for conjugating the N-hydroxysuccinimide (NHS) ester form of the dye to an antibody.

Materials:

- Antibody solution (in a buffer free of primary amines, such as PBS)
- **6-Carboxy-JF5252**, NHS ester (dissolved in anhydrous DMSO or DMF to 10 mM)
- Carbonate buffer (100 mM, pH 8.0-8.5)
- Tris-HCl (0.75 M, pH 7.4)
- Desalting column

Procedure:

- Buffer Exchange: Exchange the antibody buffer to the carbonate buffer using a desalting column, following the manufacturer's instructions.

- Molar Ratio: Mix the antibody and the **6-Carboxy-JF5252**, NHS ester solution at a molar ratio of approximately 1:15.
- Incubation: Incubate the mixture in the dark at room temperature for 60 minutes with gentle mixing.
- Quenching: Stop the reaction by adding 10% by volume of the Tris-HCl solution to a final concentration of 75 mM.
- Final Incubation: Incubate for an additional 10-15 minutes at room temperature in the dark.
- Purification: Separate the labeled antibody from the unconjugated dye using a desalting column.

Measurement of Excitation and Emission Spectra

To confirm the spectral properties of a **6-Carboxy-JF5252** conjugate, the following protocol can be used.

Materials:

- **6-Carboxy-JF5252** labeled sample
- Phosphate-buffered saline (PBS)
- Spectrofluorometer

Procedure:

- Sample Preparation: Prepare a dilute solution of the **6-Carboxy-JF5252** conjugate in PBS (e.g., 1 μ M).
- Excitation Spectrum: Set the emission wavelength to 549 nm and scan the excitation wavelengths from approximately 400 nm to 540 nm.
- Emission Spectrum: Set the excitation wavelength to 525 nm and scan the emission wavelengths from approximately 535 nm to 700 nm.

- Absorbance Spectrum: Measure the absorbance of the sample from 300 nm to 800 nm to determine the concentration and check for aggregation.

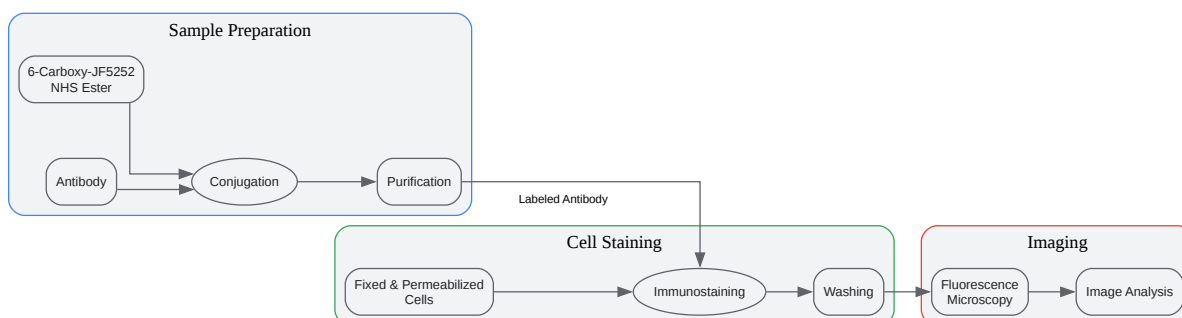
Applications in Research and Drug Development

The high quantum yield and photostability of **6-Carboxy-JF5252** make it an excellent choice for demanding imaging applications, including:

- Super-Resolution Microscopy: Techniques such as dSTORM (direct stochastic optical reconstruction microscopy) benefit from the dye's robust photophysics.[\[2\]](#)[\[3\]](#)
- Confocal Microscopy: The brightness of the dye allows for high-contrast imaging of cellular structures.[\[2\]](#)[\[3\]](#)
- Live-Cell Imaging: The cell-permeable nature of some JF525 derivatives, when used with self-labeling tag systems like HaloTag® and SNAP-tag®, enables dynamic studies in living cells.[\[2\]](#)[\[4\]](#)
- Flow Cytometry: The dye's spectral properties are compatible with common laser lines used in flow cytometers for high-throughput cellular analysis.

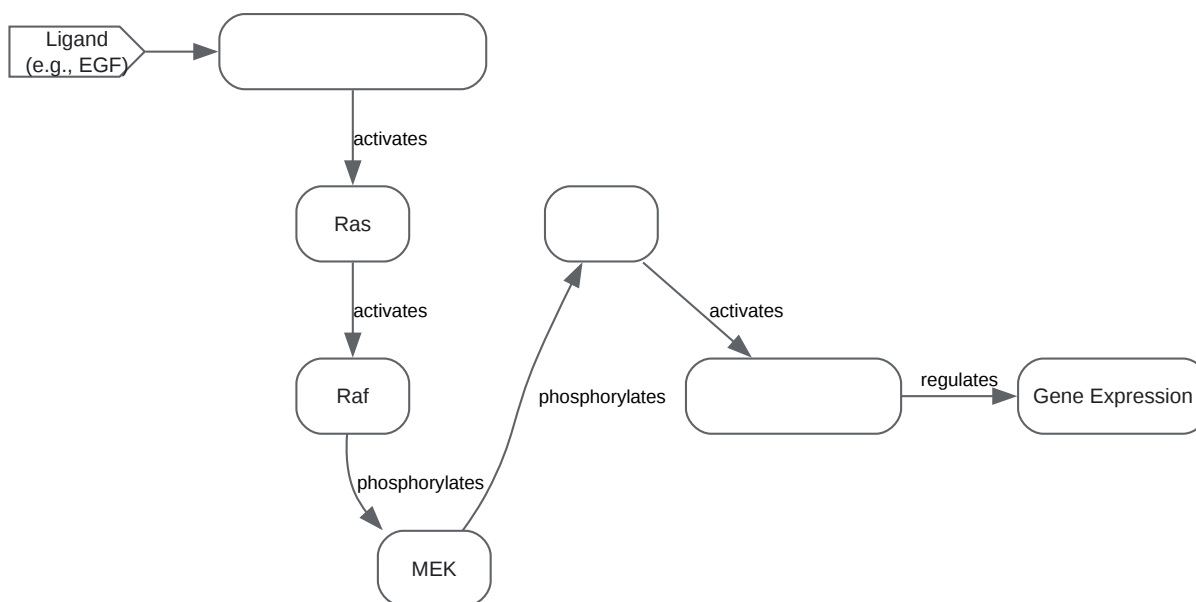
Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz can effectively illustrate complex experimental workflows and biological pathways.



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A generalized workflow for immunofluorescence using **6-Carboxy-JF5252**.



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Visualization of the MAPK/ERK signaling pathway.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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